5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
AHR-activator-1023 is an activator of the aryl hydrocarbon receptor (AHR).It is also a specific modulator of FGF2-induced branching morphogenesis.
Scientific Research Applications
Antimicrobial Activity
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated that these compounds exhibit significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Machado et al., 2005).
Chemical Reactions and Structural Analysis
Research has delved into the chemical reactions involving this compound, such as ring-fission and C-C bond cleavage reactions. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in various chemical processes (Jäger et al., 2002).
Photochemistry and Photophysical Properties
The photochemical properties of this compound have been a subject of study, particularly in the presence of different nucleophiles. These investigations provide insights into the photophysical behavior of these compounds, which could be useful in the development of new photoreactive materials (Vivona et al., 1997).
Synthetic Methodologies and Derivatives
Studies have focused on synthesizing various derivatives of this compound and exploring their potential applications. This includes the development of new synthetic methodologies and understanding the structural properties of these derivatives (Yale & Spitzmiller, 1978).
Potential Anticancer Applications
Research has been conducted on the antitumor activity of certain 1,2,4-oxadiazole derivatives, indicating the potential of these compounds in the development of new anticancer agents. This highlights the relevance of this compound derivatives in medicinal chemistry (Chimirri et al., 1996).
Properties
CAS No. |
352346-46-4 |
---|---|
Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-6-7-11(12(16)8-10)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WMJVJVBCUBCALD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-activator-1023; AHR activator 1023; Branching Morphogenesis Modulator 1023; BMM 1023; Compound 1023; Cpd 1023; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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